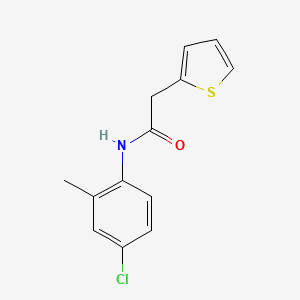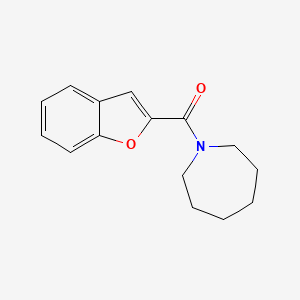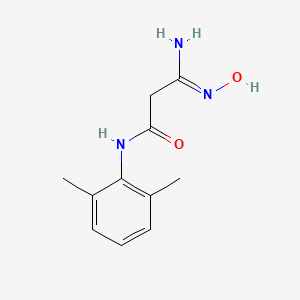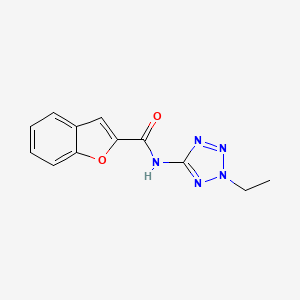
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of thienylacetamides. It has shown promising results in various scientific research studies, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix, which is necessary for cancer cell invasion and metastasis. By inhibiting MMP activity, N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide may prevent cancer cells from spreading and invading surrounding tissues.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on normal cells. However, one limitation is that N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide and its potential as a cancer treatment. Other potential applications of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide include the treatment of inflammatory diseases and the development of new drug delivery systems. Overall, the promising results of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide in scientific research studies suggest that it has great potential for future development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This is then reacted with 4-chloro-2-methylaniline to form N-(4-chloro-2-methylphenyl)-2-chlorothiopheneacetamide. Finally, this intermediate is reacted with sodium methoxide to form N-(4-chloro-2-methylphenyl)-2-(2-thienyl)acetamide.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-9-7-10(14)4-5-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWHJOCWPLQMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7012381 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)

![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)

![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)